molecular formula C13H12BFO3 B061584 4-Benzyloxy-2-fluorophenylboronic acid CAS No. 166744-78-1

4-Benzyloxy-2-fluorophenylboronic acid

Cat. No. B061584
M. Wt: 246.04 g/mol
InChI Key: PQWKGFALWCOVTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzyloxy-2-fluorophenylboronic acid and its derivatives can involve multiple steps, including the reaction of 2-formylphenylboronic acid with secondary amines to form benzoxaboroles or complexed boroxins, depending on the amine's structure. A crystal structure of a benzoxaborole with a thiomorpholinyl substituent has been determined, illustrating the diversity in products formed from reactions involving phenylboronic acid derivatives (Adamczyk-Woźniak, Madura, Velders, & Sporzyński, 2010).

Molecular Structure Analysis

The molecular and crystal structures of fluoro-substituted 2-formylphenylboronic acids have been characterized using various NMR techniques and single crystal XRD methods. These studies have shed light on the influence of fluorine substituents on the properties of the compounds, including their pKa values and tautomeric equilibria with cyclic benzoxaborole forms (Kowalska et al., 2016).

Chemical Reactions and Properties

4-Benzyloxy-2-fluorophenylboronic acid participates in various chemical reactions, including palladium-catalyzed cascade reactions with arylboronic acids to synthesize emissive fluorophores. These reactions demonstrate the compound's ability to form C-C/C-C/C-N bonds through a series of transformations, highlighting its versatility in organic synthesis (Xiong et al., 2019).

Scientific Research Applications

Benzoxaboroles and Phenylboronic Acids

Benzoxaboroles, derivatives of phenylboronic acids, have garnered attention for their wide applications. The structure, synthesis methods, properties, and application fields of benzoxaboroles highlight their significance in organic synthesis, biological activity, and clinical trials. They act as building blocks, protecting groups in synthesis, and molecular receptors for sugars and glycoconjugates due to their ability to bind hydroxyl compounds (Adamczyk-Woźniak et al., 2009). The wide range of applications and the exceptional properties of benzoxaboroles underscore the potential utility of 4-Benzyloxy-2-fluorophenylboronic acid in research and development.

Synthesis and Chemical Properties

Research on the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, provides insights into the utility of phenylboronic acids in facilitating reactions under conditions that are more sustainable and less toxic. This demonstrates the compound's role in developing practical and efficient methods for synthesizing valuable intermediates in pharmaceuticals and organic materials (Qiu et al., 2009).

Pharmacological Applications

Benzoxaborole compounds, including derivatives of phenylboronic acids, have found extensive application in medicinal chemistry due to their physicochemical and drug-like properties. They have led to new classes of antibacterial, antifungal, antiprotozoal, antiviral, and anti-inflammatory agents, showing the potential of 4-Benzyloxy-2-fluorophenylboronic acid in contributing to novel therapeutic options (Nocentini et al., 2018).

Safety And Hazards

4-Benzyloxy-2-fluorophenylboronic acid is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(2-fluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWKGFALWCOVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372241
Record name 4-Benzyloxy-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2-fluorophenylboronic acid

CAS RN

166744-78-1
Record name 4-Benzyloxy-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2-fluorophenylboronic Acid
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